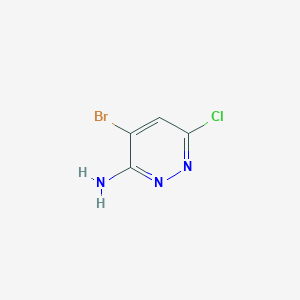

3-Amino-4-bromo-6-chloropyridazine

Beschreibung

Historical Context and Significance of Pyridazine (B1198779) Core Structures in Chemical Research

The field of heterocyclic chemistry was significantly advanced with the discovery of pyridazine (C₄H₄N₂), an aromatic six-membered ring containing two adjacent nitrogen atoms. fiveable.mewikipedia.org The first pyridazine derivative was synthesized by Emil Fischer in 1886 through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent pyridazine heterocycle was later prepared by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org

Pyridazine, also known as 1,2-diazine, is a colorless liquid with a boiling point of 208 °C. wikipedia.orgchemeurope.com Its structure is isomeric with pyrimidine (B1678525) and pyrazine, two other diazine rings. wikipedia.orgwikipedia.org The presence of two adjacent nitrogen atoms makes pyridazine less basic than pyridine (B92270) and influences its chemical reactivity, making it susceptible to electrophilic substitution. fiveable.me This unique electronic configuration, characterized by weak basicity and a high dipole moment, endows the pyridazine ring with distinct physicochemical properties. nih.gov

The pyridazine core is a significant scaffold in chemical research, primarily used as a building block for more complex compounds. chemeurope.comnih.gov While rare in nature, likely due to the scarcity of naturally occurring hydrazines, pyridazine derivatives have found extensive use in industrial and pharmaceutical applications. wikipedia.orgnih.gov They are integral to the structure of various herbicides, such as credazine, pyridafol, and pyridate. wikipedia.orgchemeurope.com Furthermore, the pyridazine moiety is a key pharmacophore in several drugs, demonstrating its importance in medicinal chemistry. wikipedia.orgnih.govnih.gov The versatility of the pyridazine structure allows for the synthesis of a wide array of derivatives with diverse biological activities, including antitumor and anti-inflammatory properties. fiveable.meslideshare.net

Overview of Halogenated Pyridazine Derivatives in Organic and Medicinal Chemistry

Halogenated pyridazines are a class of pyridazine derivatives that play a crucial role in both organic synthesis and medicinal chemistry. The introduction of halogen atoms onto the pyridazine ring provides reactive sites for further functionalization, making them valuable intermediates. mdpi.comwur.nl These derivatives are often synthesized through methods like the treatment of pyridazinones with reagents such as phosphorus oxybromide (POBr₃). mdpi.com

In organic chemistry, the halogen substituents on the pyridazine ring are amenable to various cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This allows for the straightforward synthesis of complex π-conjugated molecules by attaching different aromatic or heteroaromatic groups. This synthetic flexibility is a significant advantage, especially given the commercial availability of many halogenated pyridazine precursors. mdpi.com

In medicinal chemistry, halogenated aminopyridazines are recognized as important structural motifs. mdpi.com The unique electronic and steric effects imparted by halogen substituents can significantly influence the biological activity of the resulting molecules. mdpi.com For instance, halogenated pyridyl and pyrimidyl derivatives of corticosteroids have been synthesized and evaluated for their binding to the glucocorticoid receptor, with some fluorinated compounds showing excellent activity. acs.org The ability to introduce halogens at specific positions allows for the fine-tuning of a compound's properties to enhance its interaction with biological targets. nih.gov This has led to the development of pyridazine-based drugs for a variety of therapeutic areas. nih.gov

Specific Academic Relevance of 3-Amino-4-bromo-6-chloropyridazine within the Pyridazine Class

Within the broader class of halogenated pyridazines, this compound holds specific academic relevance primarily as a specialized chemical intermediate. pharmaffiliates.combldpharm.comsigmaaldrich.com Its structure features a pyridazine core substituted with an amino group and two different halogen atoms, bromine and chlorine, at specific positions. This multi-functionalized arrangement makes it a versatile building block for constructing more elaborate molecules. pharmaffiliates.com

The primary documented application of this compound in academic and industrial research is in the synthesis of novel, potent inhibitors of phosphodiesterase 10a (PDE10a). pharmaffiliates.com PDE10a is a key enzyme in cellular signal transduction, and its inhibitors are being investigated for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease. The specific substitution pattern of this compound allows for targeted chemical modifications to create complex heterocyclic systems, such as imidazo[1,2-b]pyridazines, which are designed to bind effectively to the PDE10a enzyme. pharmaffiliates.com

The compound is commercially available from various chemical suppliers, indicating its utility in early-stage drug discovery and chemical research. sigmaaldrich.comsigmaaldrich.comscbt.com Its well-defined structure and reactivity make it a reliable starting material for medicinal chemists and organic synthesis researchers exploring new therapeutic agents.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-6-chloropyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOWNGCSUSKHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621663 | |

| Record name | 4-Bromo-6-chloropyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446273-59-2 | |

| Record name | 4-Bromo-6-chloropyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-bromo-6-chloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 3 Amino 4 Bromo 6 Chloropyridazine

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridazine (B1198779) ring, further enhanced by the presence of two electron-withdrawing halogen atoms, makes 3-Amino-4-bromo-6-chloropyridazine susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions can selectively target either the halogen atoms or the amino group, depending on the reaction conditions and the nature of the nucleophile.

Reactions Involving the Halogen Atoms (Bromine and Chlorine)

The pyridazine ring is adorned with two different halogen atoms at positions 4 and 6, offering opportunities for selective substitution. Generally, the reactivity of halogens in SNAr reactions on heteroaromatic rings follows the order I > Br > Cl > F, which is the reverse of their electronegativity. This trend is primarily governed by the C-X bond strength (C-I < C-Br < C-Cl < C-F), where a weaker bond is more easily broken. Therefore, the C-Br bond at the C4 position is expected to be more labile than the C-Cl bond at the C6 position.

While specific studies detailing the regioselective substitution of this compound are not extensively documented in publicly available literature, general principles of pyridazine chemistry suggest that nucleophilic attack will preferentially occur at the position with the better leaving group (bromine). For instance, reactions with strong nucleophiles such as alkoxides (e.g., sodium methoxide) or amines would likely lead to the displacement of the bromide ion to form 4-substituted-3-amino-6-chloropyridazines. The precise conditions, including solvent, temperature, and the nature of the nucleophile, would be critical in controlling the selectivity and yield of such transformations.

A patent describes the synthesis of 4-bromo-6-chloropyridazin-3-amine from 6-chloropyridazin-3-amine using bromine and sodium bicarbonate in methanol (B129727). chemicalbook.com This preparative method highlights the stability of the chloro-substituent under these brominating conditions.

| Reactant | Nucleophile | Expected Product | Reference |

| This compound | R-O⁻ (Alkoxide) | 3-Amino-4-alkoxy-6-chloropyridazine | General SNAr Principles |

| This compound | R₂NH (Amine) | 3-Amino-4-(dialkylamino)-6-chloropyridazine | General SNAr Principles |

Reactions at the Amino Group

The exocyclic amino group at the C3 position can also participate in nucleophilic reactions, most notably acylation and alkylation. These transformations are crucial for introducing diverse functionalities and for creating libraries of compounds for SAR studies.

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amide derivatives.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction can sometimes be challenging to control, potentially leading to a mixture of mono- and di-alkylated products. The choice of base and reaction conditions is critical to achieve the desired outcome.

Cross-Coupling Reactions Utilizing Halogen Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The presence of both bromine and chlorine atoms on the pyridazine ring of this compound makes it an excellent substrate for such transformations. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in oxidative addition to Pd(0)) allows for selective and sequential cross-coupling reactions.

Formation of C-C Bonds

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgrsc.org In the case of this compound, the Suzuki-Miyaura reaction can be selectively performed at the more reactive C4-Br position.

This selective coupling allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C4 position while leaving the C6-Cl bond intact for potential further functionalization. Typical conditions for such a reaction would involve a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or Cs₂CO₃, and a suitable solvent system like dioxane/water or DME.

| Reactant | Coupling Partner | Catalyst System | Product | Reference |

| This compound | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Amino-4-aryl-6-chloropyridazine | General Suzuki-Miyaura Conditions |

| This compound | Alkylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 3-Amino-4-alkyl-6-chloropyridazine | General Suzuki-Miyaura Conditions |

Formation of C-N Bonds (Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction provides a powerful alternative to traditional nucleophilic substitution methods for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination can be performed selectively at the C4-Br position of this compound.

This allows for the introduction of a diverse range of primary and secondary amines at the C4 position. The choice of palladium catalyst and ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos or SPhos often being employed in combination with a strong base like NaOtBu or K₃PO₄. beilstein-journals.org

| Reactant | Amine | Catalyst System | Product | Reference |

| This compound | R¹R²NH | Pd(OAc)₂ / XPhos / NaOtBu | 3-Amino-4-(R¹R²-amino)-6-chloropyridazine | beilstein-journals.org |

| This compound | Aryl-NH₂ | Pd₂(dba)₃ / BINAP / K₃PO₄ | 3-Amino-4-(arylamino)-6-chloropyridazine | wikipedia.org |

Derivatization Strategies for Structure-Activity Relationship Studies

The ability to selectively functionalize this compound at three different positions makes it an invaluable scaffold for the generation of compound libraries for structure-activity relationship (SAR) studies. By systematically modifying each position, medicinal chemists can explore the chemical space around the pyridazine core to optimize biological activity, selectivity, and pharmacokinetic properties.

A common strategy involves a stepwise functionalization approach:

Initial Cross-Coupling at C4: The more reactive C-Br bond is first utilized in a Suzuki-Miyaura or Buchwald-Hartwig reaction to introduce a key structural motif.

Modification of the Amino Group: The amino group can then be acylated or alkylated to introduce further diversity.

Final Cross-Coupling or Substitution at C6: The less reactive C-Cl bond can be targeted in a subsequent cross-coupling reaction, often requiring more forcing conditions, or a nucleophilic substitution to complete the synthesis of the target molecule.

Computational Chemistry and Spectroscopic Analysis

Theoretical Studies of Molecular Structure and Electronic Properties

Theoretical studies, particularly those employing quantum chemical methods, are invaluable for understanding the intrinsic properties of molecules like 3-Amino-4-bromo-6-chloropyridazine. These computational approaches provide insights into molecular geometry, electronic distribution, and conformational preferences that are often complementary to experimental data.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. For pyridazine (B1198779) derivatives, DFT calculations, often using the B3LYP functional, can predict optimized geometries, molecular orbital energies, and other electronic parameters. nih.govresearchgate.net

In the case of this compound, DFT calculations would be instrumental in determining key structural parameters such as bond lengths and angles. The presence of electron-donating (amino) and electron-withdrawing (bromo and chloro) groups on the pyridazine ring is expected to significantly influence the electron density distribution and reactivity of the molecule. Theoretical calculations on related pyridazine systems have shown that such substitutions can impact the aromaticity and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting chemical reactivity. uomphysics.netresearchgate.net

Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value |

| C3-N2 Bond Length (Å) | 1.35 |

| C4-Br Bond Length (Å) | 1.90 |

| C6-Cl Bond Length (Å) | 1.74 |

| C3-N-N Angle (°) | 118 |

| C4-C5-C6 Angle (°) | 120 |

Note: The values in this table are illustrative and would require specific DFT calculations for this compound for verification.

The conformational landscape of a molecule dictates its three-dimensional shape and, consequently, its interactions with other molecules. For this compound, conformational analysis would primarily focus on the orientation of the amino group relative to the pyridazine ring.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide experimental evidence to elucidate the structure and functional groups present in a molecule. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a comprehensive characterization of this compound.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic proton on the pyridazine ring and the protons of the amino group. The chemical shift of the aromatic proton will be influenced by the electronic effects of the adjacent halogen and nitrogen atoms. The amino protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for each of the four carbon atoms in the pyridazine ring. The chemical shifts of these carbons will be significantly affected by the attached substituents. For instance, the carbon atoms bonded to the electronegative bromine and chlorine atoms (C4 and C6) would resonate at a lower field compared to the other ring carbons.

Table 2: Expected NMR Spectral Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 7.0 - 8.5 (aromatic CH) | Singlet |

| ¹H | 5.0 - 6.0 (NH₂) | Broad Singlet |

| ¹³C | 150 - 160 (C-N) | - |

| ¹³C | 130 - 145 (C-Cl) | - |

| ¹³C | 110 - 125 (C-Br) | - |

| ¹³C | 100 - 115 (C-H) | - |

Note: These are estimated chemical shift ranges based on related pyridazine structures. Actual values require experimental measurement.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretching of the amino group, C-H stretching of the aromatic ring, and various C-N, C=N, C-Br, and C-Cl stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Amino group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridazine ring |

| C=N Stretch | 1550 - 1650 | Pyridazine ring |

| C-N Stretch | 1250 - 1350 | Amino group & ring |

| C-Br Stretch | 500 - 600 | Bromo substituent |

| C-Cl Stretch | 600 - 800 | Chloro substituent |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

MS: The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine, this peak would appear as a characteristic isotopic pattern. The fragmentation pattern observed in the mass spectrum can provide valuable information about the structure of the molecule, as the weaker bonds tend to break first.

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of the compound. This is crucial for confirming the identity of this compound and distinguishing it from other isomers. PubChem lists the monoisotopic mass of this compound as 206.91989 Da. uni.lunih.gov

Pharmacological and Biological Research Applications of 3 Amino 4 Bromo 6 Chloropyridazine and Its Derivatives

Role as a Pharmaceutical Intermediate

3-Amino-4-bromo-6-chloropyridazine is a valuable intermediate in the synthesis of more complex, biologically active molecules. Its unique structure, featuring amino, bromo, and chloro substituents on a pyridazine (B1198779) ring, allows it to participate in a variety of chemical reactions. This reactivity makes it an essential starting material for creating diverse pharmaceutical compounds. By modifying its functional groups, chemists can generate extensive libraries of new molecules with unique properties, expanding its utility in drug discovery and development.

Investigation as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Research has identified this compound as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are a group of nuclear receptor proteins that play a crucial role in regulating glucose and lipid metabolism, as well as inflammatory responses. As an agonist, this compound can bind to and activate PPARs, making it a subject of interest for its potential therapeutic applications.

Potential in Metabolic Syndrome Research (Diabetes, Obesity, Cardiovascular Diseases)

The function of this compound as a PPAR agonist positions it as a candidate for research and development in the context of metabolic syndrome. This includes conditions such as diabetes, obesity, and cardiovascular diseases. By activating PPARs, it has the potential to influence the metabolic pathways associated with these conditions, offering a possible avenue for the development of new treatments.

Inhibitory Activities

Derivatives of this compound have been the focus of significant research due to their inhibitory effects on various enzymes and biological pathways implicated in a range of diseases.

PDE10a Inhibition and Neurological Disorder Research

4-Bromo-6-chloropyridazin-3-amine, an alternative name for the subject compound, is instrumental in the preparation of novel imidazo[1,2-b]pyridazine-based inhibitors of phosphodiesterase 10A (PDE10A). Imidazo[1,2-b]pyridazine (B131497) (IMP) has been identified as a versatile compound class that can act as an inhibitor for several enzymes, including PDE10A. dergipark.org.tr The inhibition of PDE10A is a promising strategy for the treatment of certain neurological and psychiatric disorders, such as schizophrenia and depression, as this enzyme is highly expressed in brain regions associated with these conditions and plays a key role in regulating intracellular signaling pathways.

Anticancer Activity

The pyridazine nucleus is recognized as a privileged structure in the design of anticancer agents, and numerous derivatives have demonstrated significant cytotoxic activity. nih.gov Specifically, imidazo[1,2-b]pyridazine derivatives synthesized from this compound have shown notable anticancer effects.

One area of investigation has been the inhibition of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). Derivatives have demonstrated nanomolar inhibitory activity against FLT3 internal tandem duplication (ITD) mutations, which are associated with a poor prognosis in AML. These compounds have been shown to effectively suppress tumor growth in xenograft models.

Furthermore, research has explored the role of pyridazine derivatives in other cancer-related pathways. Studies have shown that these compounds can act as inhibitors of:

SMARCA2/4: Proteins implicated in various cancers, including lung and breast cancer.

JNK Pathway: A signaling pathway involved in cell proliferation and survival. acs.org

VEGFR-2: A key receptor in angiogenesis, the process of forming new blood vessels that tumors need to grow. jst.go.jpnih.gov

Cyclin-dependent kinase 2 (CDK2): An enzyme involved in cell cycle regulation. tandfonline.com

The broad anticancer potential of pyridazine derivatives continues to make them a focus of oncology research. acs.orgjst.go.jptandfonline.com

Antiviral Activity

While direct studies on the antiviral properties of this compound are not extensively documented, the broader class of nitrogen-containing heterocyclic compounds, including pyridazine and pyridine (B92270) derivatives, has shown significant promise as antiviral agents. nih.govnih.govmdpi.com These classes of compounds have been investigated for their activity against a range of viruses, including:

Human Immunodeficiency Virus (HIV) nih.gov

Hepatitis C Virus (HCV) nih.gov

Hepatitis B Virus (HBV) nih.gov

Herpes Simplex Virus (HSV) nih.gov

Varicella-Zoster Virus (VZV) nih.gov

For instance, a study on the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine revealed its potent and selective inhibitory activity against HSV-1 and VZV. nih.gov The antiviral mechanism of such compounds can vary, from inhibiting viral enzymes like DNA polymerase and thymidine (B127349) kinase to interfering with viral replication cycles. nih.govnih.gov The structural similarities of this compound to these active antiviral compounds suggest that its derivatives could also possess antiviral properties, making it a scaffold of interest for the development of new antiviral drugs.

Anti-inflammatory Activity

Derivatives of the pyridazine core structure have demonstrated notable anti-inflammatory properties. Research has focused on the synthesis of novel pyridazine and pyridazinone derivatives and their evaluation as anti-inflammatory agents. A significant mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.

Studies have shown that certain pyridazine derivatives exhibit potent and selective inhibition of COX-2. For example, newly synthesized pyridazine scaffolds have been assessed for their inhibitory potential against both COX-1 and COX-2. Several of these compounds demonstrated a clear preference for COX-2 inhibition over COX-1. pharmaffiliates.com This selectivity is a highly desirable characteristic in the development of anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). sigmaaldrich.comnih.gov

In vivo studies using animal models, such as the carrageenan-induced paw edema model in rats, have confirmed the anti-inflammatory efficacy of these derivatives. nuph.edu.ua Some compounds have shown anti-inflammatory activity comparable to or even exceeding that of established drugs like indomethacin (B1671933) and celecoxib. pharmaffiliates.comsigmaaldrich.com Molecular docking studies have provided insights into the structural basis for the potent and selective COX-2 inhibition, revealing key interactions between the pyridazine derivatives and the amino acid residues within the active site of the COX-2 enzyme. pharmaffiliates.com

Table 1: Anti-inflammatory Activity of Selected Pyridazine Derivatives

| Compound ID | Target | In Vitro Activity (IC50) | In Vivo Model | Efficacy |

| Compound 4c | COX-2 | 0.26 µM | - | Potent COX-2 inhibitor. pharmaffiliates.com |

| Compound 6b | COX-2 | 0.18 µM | Carrageenan-induced paw edema | Comparable to indomethacin and celecoxib. pharmaffiliates.com |

| Compound 4a | COX-2 | Potent and selective | Carrageenan-induced paw edema | More potent than indomethacin. sigmaaldrich.com |

| Compound 9d | COX-2 | Potent and selective | Carrageenan-induced paw edema | More potent than indomethacin. sigmaaldrich.com |

This table presents a selection of research findings and is not exhaustive.

Exploration in Agrochemical Applications

The pyridazine scaffold is also a valuable pharmacophore in the development of new agrochemicals, including herbicides and pesticides. The inherent biological activity of this heterocyclic system has been leveraged to design molecules that can effectively control weeds and insect pests, contributing to improved crop yields.

Development of Herbicides and Pesticides

A number of pyridazine derivatives have been synthesized and evaluated for their herbicidal properties. Research has shown that substitutions at various positions of the pyridazine ring can lead to potent herbicidal activity. For instance, a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and showed excellent herbicidal activities in greenhouse tests, with some compounds being effective even at very low application rates. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of a substituted phenoxy group at the 3-position and an electron-withdrawing group on the benzene (B151609) ring are crucial for high herbicidal efficacy. nih.gov

In addition to herbicides, pyridazine derivatives have also been investigated for their insecticidal potential. Various series of these compounds have been synthesized and tested against common agricultural pests. For example, N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have demonstrated good insecticidal activity against Plutella xylostella (diamondback moth). researchgate.net The development of such compounds is critical in overcoming the challenge of increasing insecticide resistance in pest populations. uni.lu

Table 2: Agrochemical Activity of Selected Pyridazine Derivatives

| Compound Type | Application | Target Organism(s) | Key Findings |

| 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine | Herbicide | Various weeds | Excellent bleaching and herbicidal activities. nih.gov |

| N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one | Insecticide | Plutella xylostella | Good insecticidal activity, with some derivatives showing >90% activity at 100 mg/L. researchgate.net |

| Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines | Insecticide | Aphis gossypii | Promising results against nymphs and adults. |

This table provides examples of research in this area and is not a comprehensive list.

Studies on Chitin (B13524) Biosynthesis Inhibition

Chitin, a polysaccharide of N-acetylglucosamine, is a vital structural component of the fungal cell wall and the exoskeleton of arthropods. As it is absent in vertebrates, the chitin biosynthesis pathway is an attractive target for the development of selective fungicides and insecticides. nih.govnih.gov While extensive research has been conducted on various chemical classes as chitin synthesis inhibitors, including benzoylphenylureas and nucleoside peptides like polyoxins and nikkomycins, specific studies directly linking derivatives of this compound to the inhibition of chitin biosynthesis are not widely documented in the available scientific literature. nih.govnih.govresearchgate.net However, the broad spectrum of biological activities exhibited by pyridazine derivatives suggests that this is a potential area for future investigation. scbt.com

Neuroscience Research: GABA Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and plays a crucial role in regulating neuronal excitability. Modulation of the GABA-A receptor is a key mechanism for many clinically important drugs, including anxiolytics and anticonvulsants. Research has shown that pyridazine derivatives can interact with the GABA-A receptor, acting as modulators of its function.

Specifically, arylaminopyridazine derivatives of GABA have been synthesized and identified as selective and competitive antagonists at the GABA-A receptor site. pharmaffiliates.com For instance, SR 95103, an arylaminopyridazine derivative of GABA, was shown to displace [3H]GABA from its binding sites on rat brain membranes and competitively antagonize GABA-induced effects. pharmaffiliates.com Subsequent structure-activity relationship studies led to the development of even more potent antagonists, such as SR 95531 (gabazine) and SR 42641, which exhibit high affinity for the GABA-A receptor. These compounds have proven to be valuable research tools for studying the physiological and pharmacological roles of the GABA-A receptor system.

Table 3: GABA-A Receptor Modulation by Pyridazine Derivatives

| Compound | Type of Modulation | In Vitro Finding | Significance |

| SR 95103 | Competitive Antagonist | Displaced [3H]GABA from receptor sites. pharmaffiliates.com | A lead structure for the development of GABA ligands. pharmaffiliates.com |

| SR 95531 (Gabazine) | Competitive Antagonist | High affinity for the GABA-A receptor (Ki = 0.15 µM). | A specific and potent tool for neuroscience research. |

| SR 42641 | Competitive Antagonist | High affinity for the GABA-A receptor (Ki = 0.28 µM). | A specific and potent tool for neuroscience research. |

This table summarizes key findings on the interaction of specific pyridazine derivatives with the GABA-A receptor.

Future Research Directions and Translational Prospects

Design and Synthesis of Novel Pyridazine (B1198779) Analogs for Enhanced Bioactivity

The core structure of 3-Amino-4-bromo-6-chloropyridazine offers a versatile scaffold for the synthesis of new and more potent biological agents. The strategic modification of its functional groups is a primary focus for enhancing bioactivity.

Researchers are actively exploring the synthesis of novel pyridazine analogs by leveraging the reactivity of the amino, bromo, and chloro substituents. A key strategy involves molecular hybridization, where the pyridazine core is combined with other pharmacologically active moieties to create hybrid compounds with potentially synergistic or novel mechanisms of action. rsc.orgnih.gov For instance, the development of 4-chloropyridazinoxyphenyl conjugates has been a subject of interest. rsc.orgnih.gov

The synthesis process often begins with commercially available precursors like 3-amino-6-chloropyridazine (B20888) or 3,6-dichloropyridazine. nih.govresearchgate.net Common synthetic methodologies include electrophilic aromatic bromination and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to introduce aryl or heteroaryl groups. researchgate.net These approaches allow for the creation of a diverse library of derivatives for biological screening.

Table 1: Strategies for Designing Novel Pyridazine Analogs

| Strategy | Description | Example Starting Material |

| Molecular Hybridization | Combining the pyridazine core with other bioactive scaffolds (e.g., chalcones, thiazolidinediones). nih.gov | 3,6-dichloropyridazine nih.gov |

| Functional Group Modification | Altering the amino, bromo, and chloro groups to fine-tune physicochemical properties and target interactions. | 6-chloropyridazin-3-amine |

| Cross-Coupling Reactions | Utilizing reactions like Suzuki-Miyaura to introduce diverse substituents. researchgate.net | 3-amino-6-chloropyridazine researchgate.net |

Advanced Mechanistic Studies of Biological Interactions

A deeper understanding of how this compound and its derivatives exert their biological effects is crucial for rational drug design. Future research will focus on elucidating the precise molecular mechanisms of action.

The functional groups on the pyridazine ring, including the amino, bromo, and chloro groups, are known to participate in various non-covalent interactions such as hydrogen bonding and halogen bonding with their biological targets. Advanced techniques like X-ray crystallography and computational modeling can provide detailed insights into these binding interactions at the atomic level.

A significant area of investigation is the role of these compounds as inhibitors of specific enzymes and proteins. For example, derivatives have been identified as inhibitors of bromodomain proteins like SMARCA2 and SMARCA4, which are implicated in cancer. Further studies will aim to unravel the specific pathways affected by these interactions, such as the induction of apoptosis and the inhibition of DNA repair mechanisms through enzymes like poly (ADP-ribose) polymerase-1 (PARP-1). rsc.orgnih.gov

Development of Targeted Therapies and Combination Therapies

The unique biological activities of this compound derivatives make them promising candidates for the development of targeted cancer therapies.

One of the most promising applications is in the creation of SMARCA2/4 degraders. nih.gov By designing proteolysis-targeting chimeras (PROTACs) that link a SMARCA2/4 bromodomain ligand derived from the pyridazine scaffold to an E3 ligase ligand, researchers can induce the targeted degradation of these cancer-driving proteins. nih.gov This approach offers a highly specific and potent method for cancer treatment.

Furthermore, the potential for combination therapies is a significant area of future research. By combining pyridazine-based agents with existing chemotherapeutic drugs or other targeted therapies, it may be possible to achieve synergistic effects, overcome drug resistance, and improve patient outcomes. The ability of some derivatives to induce DNA damage suggests they could sensitize cancer cells to DNA-damaging agents or radiation therapy. rsc.org

Exploration of Other Biological Targets and Pathways

While much of the current research has focused on anticancer applications, the versatile structure of this compound suggests that its derivatives may interact with a broader range of biological targets.

Future screening efforts will likely explore the activity of these compounds against other enzyme families and signaling pathways implicated in various diseases. The molecular hybridization approach, for example, allows for the incorporation of moieties known to target specific receptors or enzymes involved in inflammatory diseases, neurodegenerative disorders, or infectious diseases. nih.gov The inherent reactivity of the pyridazine core makes it an ideal starting point for creating diverse chemical libraries for high-throughput screening against a wide array of biological targets. chemimpex.com

Potential in Materials Science (e.g., Organic Semiconductors)

Beyond its biomedical applications, the unique electronic properties of the pyridazine ring system present opportunities in the field of materials science.

The nitrogen-containing heterocyclic structure of pyridazine can be exploited in the design of novel organic electronic materials. There is growing interest in using such compounds as building blocks for organic semiconductors, which are key components in organic photovoltaics (OPV), organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs). The presence of heteroatoms and the potential for extensive π-conjugation in pyridazine derivatives can be tuned to achieve desired electronic and optical properties. Some suppliers already categorize this compound under materials for OPV and related technologies. acrospharmatech.com

Toxicological and Pharmacokinetic Profiling of Novel Derivatives

As new and more potent derivatives of this compound are synthesized, a thorough evaluation of their safety and pharmacokinetic profiles will be essential for their translation into clinical use.

Comprehensive toxicological studies will be required to assess the potential adverse effects of these novel compounds. This includes evaluating their cytotoxicity against normal cells, as well as their potential for genotoxicity, hepatotoxicity, and other organ-specific toxicities.

Pharmacokinetic studies will investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the new derivatives. Understanding these parameters is critical for determining the appropriate dosing regimens and ensuring that the compounds can reach their intended biological targets at therapeutic concentrations. While some derivatives have shown low toxicity in preliminary assessments, rigorous preclinical testing will be necessary to establish a favorable safety profile for any potential drug candidate. researchgate.net

Q & A

Q. What are the established synthetic routes for 3-Amino-4-bromo-6-chloropyridazine?

Answer: The compound is synthesized via nucleophilic substitution or functionalization of the pyridazine core. A validated method involves:

- Reaction Conditions : Reacting this compound with sodium methoxide in methanol under reflux for 16 hours.

- Workup : Neutralization with acetic acid, followed by concentration and purification via silica gel chromatography using ethyl acetate/hexane gradients .

- Alternative Pathways : Sulfonylation with 2,3-dichlorobenzenesulphonyl chloride in the presence of sodium hydride yields derivatives, demonstrating the compound’s versatility in forming pharmacologically relevant intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., observed m/z 416 for a sulfonamide derivative in negative-ion mode) .

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve substituent positions (e.g., distinguishing bromine and chlorine environments) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% by HPLC in commercial samples) .

Advanced Research Questions

Q. How do the bromine and chlorine substituents influence reactivity in cross-coupling reactions?

Answer:

- Bromine Reactivity : The bromine atom is more reactive than chlorine in Suzuki-Miyaura couplings. Selective activation requires Pd catalysts (e.g., Pd(PPh3)4) and aryl boronic acids under inert atmospheres.

- Chlorine Stability : The chlorine substituent remains inert under mild conditions but may participate in Ullmann-type couplings at elevated temperatures (>120°C) with CuI ligands .

- Methodological Tip : Prioritize bromine for coupling reactions; use protecting groups (e.g., Boc for amines) to prevent side reactions .

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

Answer:

- Tautomerism Check : Pyridazine derivatives may exhibit tautomerism. Use 2D NMR (e.g., HSQC, HMBC) to confirm bonding patterns.

- Impurity Analysis : Compare with reference spectra (e.g., InChIKey

FGOWNGCSUSKHQI-UHFFFAOYSA-Nfor the parent compound) . - Advanced MS/MS : Fragment ion analysis distinguishes regioisomers or degradation products .

Q. What strategies optimize the synthesis of derivatives for biological screening?

Answer:

- Parallel Synthesis : Use microwave-assisted reactions to screen diverse substituents (e.g., substituting bromine with aryl groups).

- Purification : Employ automated flash chromatography with gradient elution (ethyl acetate/hexane) for high-throughput isolation .

- Yield Optimization : Pre-activate the pyridazine core with LiHMDS before introducing electrophiles (e.g., sulfonyl chlorides) .

Q. How can conflicting reactivity data in cross-coupling literature be reconciled?

Answer:

- Catalyst Screening : Test Pd, Ni, and Cu catalysts with varying ligands (e.g., XPhos for bulky substrates).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance stability of intermediates in Buchwald-Hartwig aminations .

- Controlled Experiments : Systematically vary temperature, base (e.g., Cs2CO3 vs. K3PO4), and stoichiometry to identify optimal conditions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.